![molecular formula C19H32N2O3S B3001853 3-methyl-4-propoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide CAS No. 898639-21-9](/img/structure/B3001853.png)
3-methyl-4-propoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of benzenesulfonamide derivatives involves various chemical reactions, including the formation of Schiff bases and the reaction of aminoguanidines with phenylglyoxal hydrate . For example, the synthesis of N-(4-phenylthiazol-2-yl)benzenesulfonamides as inhibitors of kynurenine 3-hydroxylase was described, highlighting the structure-activity relationship and biochemical characterization of these compounds . Similarly, novel 5-substituted 2-(arylmethylthio)-4-chloro-N-(5-aryl-1,2,4-triazin-3-yl)benzenesulfonamide derivatives were synthesized and showed cytotoxic activity toward human cancer cell lines .
Molecular Structure Analysis
The molecular structure of benzenesulfonamide derivatives has been characterized using techniques such as X-ray crystallography, FT-IR, NMR, and UV-Vis spectroscopy . For instance, the crystal structure of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide was determined, revealing π-π interactions and hydrogen-bonding interactions that form a three-dimensional network . Additionally, the Schiff base compound (Z)-4-methyl-N-[2-((2-oxonaphthalen-1(2H)-ylidene)methylamino)ethyl]-benzenesulfonamide was characterized and found to exist as an NH tautomeric form in the solid state .
Chemical Reactions Analysis
The benzenesulfonamide derivatives participate in various chemical reactions, including biotransformation in biological systems. For example, the biotransformation of a new selective carbonic anhydrase II inhibitor was studied, revealing the formation of an N-hydroxymetabolite as a single metabolite . Schiff base formation is another common reaction, as seen in the synthesis of Schiff base derivatives from sulfamethoxazole and aldehydes .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzenesulfonamide derivatives have been studied using computational methods such as density functional theory (DFT) and experimental techniques. Theoretical and experimental investigations have provided insights into structural and spectroscopic properties, molecular electrostatic potential, natural bond orbital analysis, and non-linear optical properties . For example, the study of the Schiff base compound (Z)-4-methyl-N-[2-((2-oxonaphthalen-1(2H)-ylidene)methylamino)ethyl]-benzenesulfonamide included computational studies of its energetic behavior in different solvent media .
Scientific Research Applications
Photodynamic Therapy Application
- A study highlights the synthesis and characterization of new benzenesulfonamide derivative groups, which are useful as photosensitizers in photodynamic therapy, particularly for cancer treatment. These derivatives demonstrate good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them suitable for Type II mechanisms in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).
Anticancer Activity
- Another research focuses on synthesizing novel benzenesulfonamide derivatives with significant anticancer activity against various cancer cell lines. These compounds were also evaluated for their pharmacokinetic properties using ADMET (absorption, distribution, metabolism, excretion, and toxicity) studies, contributing to the development of new anticancer compounds (Karakuş et al., 2018).
Antibacterial Properties
- Research on the synthesis of novel benzenesulfonamide derivatives shows their potential as potent antibacterial agents against various bacterial strains. These derivatives were characterized and screened for antibacterial and anti-enzymatic potential, demonstrating efficacy as antibacterial agents (Abbasi et al., 2015).
Enzyme Inhibition
- A study on the synthesis and characterization of Schiff bases derived from sulfamethoxazole and sulfisoxazole, evaluated their effects on various enzyme activities. The study found that these compounds can act as inhibitors on enzymes such as cholesterol esterase, tyrosinase, and α-amylase, suggesting their potential in therapeutic applications (Alyar et al., 2019).
UV Protection and Antimicrobial Properties
- Research on thiazole azodyes containing the sulfonamide moiety indicates their application in providing UV protection and antimicrobial properties to cotton fabrics. These compounds, when applied to cotton, enhance dyeability and provide functional advantages like UV protection and antibacterial properties (Mohamed, Abdel-Wahab, & Fahmy, 2020).
Future Directions
Mechanism of Action
Target of Action
It is known that similar compounds have been used in the catalytic protodeboronation of pinacol boronic esters .
Mode of Action
It is known that similar compounds have been used in a radical approach for the catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters .
Biochemical Pathways
This process is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .
Result of Action
It is known that similar compounds have been used in the formal total synthesis of δ-®-coniceine and indolizidine 209b .
properties
IUPAC Name |
3-methyl-4-propoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32N2O3S/c1-7-10-24-17-9-8-16(11-14(17)2)25(22,23)20-15-12-18(3,4)21-19(5,6)13-15/h8-9,11,15,20-21H,7,10,12-13H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVKAJJIGHQXQOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)S(=O)(=O)NC2CC(NC(C2)(C)C)(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.